(S)-1-((R)-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a dichlorocyclopropyl group, makes it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring is formed through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst such as rhodium or copper.
Introduction of Chlorine Atoms: The dichlorination of the cyclopropyl ring can be achieved using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Resolution of Enantiomers: The chiral centers are resolved using chiral chromatography or crystallization techniques to obtain the desired (S) and ® enantiomers.
Formation of Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for cyclopropanation, and employing large-scale chiral resolution techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles like hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOMe), sodium thiolate (NaSR)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Hydroxylated, alkoxylated, or thiolated derivatives
Scientific Research Applications
Chemistry
In organic chemistry, (S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying enantioselective processes and the role of chirality in biological systems.
Medicine
In medicinal chemistry, (S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for applications requiring specific stereochemistry.
Mechanism of Action
The mechanism of action of (S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-((S)-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride: The enantiomer of the compound , with similar but distinct biological activities.
1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine: The free base form without the hydrochloride salt.
2,2-Dichlorocyclopropylamine: A simpler analog lacking the ethan-1-amine moiety.
Uniqueness
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct physical, chemical, and biological properties. Its dichlorocyclopropyl group provides a rigid and sterically demanding framework, influencing its reactivity and interactions with other molecules.
This detailed article covers the essential aspects of (S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride, providing a comprehensive overview of its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H10Cl3N |
---|---|
Molecular Weight |
190.49 g/mol |
IUPAC Name |
(1S)-1-[(1R)-2,2-dichlorocyclopropyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9Cl2N.ClH/c1-3(8)4-2-5(4,6)7;/h3-4H,2,8H2,1H3;1H/t3-,4+;/m0./s1 |
InChI Key |
JVHRGLXYUAIUIE-RFKZQXLXSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC1(Cl)Cl)N.Cl |
Canonical SMILES |
CC(C1CC1(Cl)Cl)N.Cl |
Origin of Product |
United States |
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